N~6~-ethyl-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine
- N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N6-ETHYL-1-METHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern and the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H18N6 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-N-ethyl-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6/c1-4-16-15-19-13(12-9-17-21(3)14(12)20-15)18-11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H2,16,18,19,20) |
InChI Key |
FLJHYUZZLCBQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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